7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFGEIETCRJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinazoline-2,4-dione
- Substituents :
- 3-chloro phenyl group attached to an oxadiazole ring
- 4-methoxybenzyl group
This combination of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of pharmacological effects. The following sections summarize the key findings related to the biological activity of the compound .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- In vitro Studies : Studies demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Potential Mechanism : The presence of the oxadiazole moiety is thought to enhance membrane permeability, allowing better penetration into bacterial cells.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of quinazoline derivatives:
- Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines.
- Animal Models : In vivo studies indicated a reduction in edema and inflammatory markers in models of induced inflammation.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Uraz et al. (2017) | Identified significant anti-acetylcholinesterase activity | In vitro enzyme inhibition assays |
| PMC7191844 | Demonstrated selective inhibition against certain cancer cell types | Cell viability assays |
| ACS Omega (2022) | Reported potential anti-inflammatory effects | Animal model studies |
Q & A
Q. What strategies identify synergistic effects with known therapeutics?
- Methodological Answer :
- Checkerboard Assays : Test combinations with fluconazole (antifungal) or ciprofloxacin (antibacterial) to calculate FIC indices (synergy: FIC ≤ 0.5) .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated pathways in combination-treated microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
